REACTION_CXSMILES
|
[O-]CC.[Na+].[N:5]1[N:6]2[CH2:17][CH2:16][CH2:15][C:7]2=[CH:8][C:9]=1[C:10]([O:12]CC)=[O:11].N1N2CCCC2=C(C(OCC)=O)C=1>C(O)C>[N:5]1[N:6]2[CH2:17][CH2:16][CH2:15][C:7]2=[CH:8][C:9]=1[C:10]([OH:12])=[O:11] |f:0.1|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
crude mixture
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1N2C(=CC1C(=O)OCC)CCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1N2C(=C(C1)C(=O)OCC)CCC2
|
Name
|
3A
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
18.5 (± 3.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 10 hours under a nitrogen atmosphere at 15-22° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Consumption of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
|
Type
|
CUSTOM
|
Details
|
ODS3 4.6×150 mm column, 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
2.6-2.7 min.
|
Duration
|
2.65 (± 0.05) min
|
Type
|
CUSTOM
|
Details
|
2.8-2.9 minutes
|
Duration
|
2.85 (± 0.05) min
|
Type
|
CUSTOM
|
Details
|
0.86 minutes
|
Duration
|
0.86 min
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is evaporated under diminished pressure to a residue as a syrup
|
Type
|
ADDITION
|
Details
|
The syrup is mixed with ether (25 ml)
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate is collected on a filter
|
Type
|
FILTRATION
|
Details
|
The hygroscopic filter cake
|
Type
|
WASH
|
Details
|
is washed with diethyl ether (100 ml)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water (10 ml)
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate (3×25 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1N2C(=CC1C(=O)O)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |